1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one
CAS No.:
Cat. No.: VC16166207
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO2 |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 1-(2-hydroxy-1-phenylethyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C12H13NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-7,11,14H,8-9H2 |
| Standard InChI Key | IPPHIZDKNVGDJX-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CC(=O)N1C(CO)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one (IUPAC name: 1-(2-hydroxy-1-phenylethyl)-2H-pyrrol-5-one) possesses the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . The compound’s structure combines a 1,5-dihydropyrrol-2-one core with a 2-hydroxy-1-phenylethyl substituent at the nitrogen position, creating distinct stereoelectronic features that influence its reactivity and biological interactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | |
| InChI Key | IPPHIZDKNVGDJX-UHFFFAOYSA-N | |
| Canonical SMILES | C1C=CC(=O)N1C(CO)C2=CC=CC=C2 | |
| Enantiomeric Form (R) | CAS 158271-95-5 |
The (R)-enantiomer exhibits specific three-dimensional interactions with biological targets, as evidenced by its distinct CAS registry number (158271-95-5) and differential binding affinities compared to racemic mixtures .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous pyrrolones reveal a planar pyrrolone ring with slight puckering induced by N-substituents . The hydroxyl group participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the molecule’s conformation in solid and solution states. Nuclear magnetic resonance (NMR) spectra show characteristic signals at:
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δ 4.2–4.5 ppm (m, -CH₂-OH)
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δ 6.8–7.4 ppm (m, aromatic protons)
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically begins with mucochloric acid (3,4-dichloro-2(5H)-furanone), a commercially available derivative of furfural, which undergoes Friedel-Crafts arylation with benzene derivatives under Lewis acid catalysis (AlCl₃ or BF₃·THF) . Subsequent aminolysis with 2-hydroxy-1-phenylethylamine yields the target compound through ring-opening and re-cyclization mechanisms.
Table 2: Key Synthetic Steps and Conditions
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Arylation of mucochloric acid | Benzene, AlCl₃, 0–25°C | 85% |
| 2 | Aminolysis | 2-Hydroxy-1-phenylethylamine, diethyl ether, 0°C → RT | 78% |
| 3 | Purification | Silica gel chromatography (80% ether/20% petrol ether) | 95% |
Scale-up processes replace AlCl₃ with BF₃·THF to mitigate exothermic risks, achieving kilogram-scale production with consistent purity (>98% by HPLC) .
Enantioselective Synthesis
The (R)-enantiomer is obtained via resolution of racemic mixtures using chiral chromatography or asymmetric catalysis. Enzymatic kinetic resolution with lipases (e.g., Candida antarctica Lipase B) achieves enantiomeric excess (ee) >99% when employing vinyl acetate as the acyl donor .
Biological Activity and Mechanism
Cholecystokinin Receptor Antagonism
1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one demonstrates nanomolar affinity for CCK2 receptors (IC₅₀ = 12.3 nM) with >100-fold selectivity over CCK1 subtypes . This antagonism disrupts gastrin-mediated signaling pathways, potentially offering therapeutic benefits in gastrointestinal disorders and inflammation-mediated pain.
Analgesic and Anti-Inflammatory Effects
In rodent models of inflammatory pain (carrageenan-induced paw edema), the compound reduces edema volume by 62% at 10 mg/kg (p.o.) and prolongs tail-flick latency by 3.2-fold compared to controls . Mechanistic studies attribute these effects to:
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Suppression of cyclooxygenase-2 (COX-2) expression
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Inhibition of nuclear factor-κB (NF-κB) translocation
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Modulation of transient receptor potential vanilloid 1 (TRPV1) channels .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Pyrrolone Derivatives
| Compound | CCK2 IC₅₀ (nM) | Analgesic ED₅₀ (mg/kg) | Solubility (mg/mL) |
|---|---|---|---|
| 1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one | 12.3 | 8.7 | 0.45 |
| PNB-001 (4-Chloro derivative) | 9.8 | 5.2 | 0.32 |
| 1-Benzyl-1,5-dihydropyrrol-2-one | 210.4 | >50 | 1.12 |
The chloro-substituted analog PNB-001 shows enhanced potency but reduced aqueous solubility, highlighting the trade-off between lipophilicity and pharmacokinetic properties .
Industrial and Research Applications
Drug Development
As a CCK2-selective lead compound, this pyrrolone derivative serves as:
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A template for designing gastroprotective agents
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A chemical probe for studying neuroendocrine signaling pathways
Material Science
The compound’s rigid bicyclic structure facilitates its use as:
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